1-Piperazineacetic acid, 4-methyl-, hydrazide
Overview
Description
1-Piperazineacetic acid, 4-methyl-, hydrazide is a useful research compound. Its molecular formula is C7H16N4O and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Biological Activity
1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS No. 24632-44-8) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This hydrazide derivative of piperazine is structurally characterized by a piperazine ring linked to an acetic acid moiety, with a methyl group at the fourth position. Its unique structure suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be synthesized through a series of chemical reactions involving piperazine and acetic acid derivatives. The synthesis typically involves the following steps:
- Formation of Hydrazine Derivative : The initial step involves the reaction of piperazine with an appropriate acyl chloride or anhydride to form a hydrazine derivative.
- Acylation : The hydrazine derivative is then acylated using acetic acid or its derivatives.
- Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that hydrazides, including this compound, exhibit significant antimicrobial activity. A study conducted by researchers demonstrated that this compound showed inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound may inhibit tumor growth by disrupting angiogenesis.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
Research Findings and Case Studies
Study | Findings |
---|---|
Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL. |
Anticancer Activity | Induced apoptosis in MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of 25 µM and 30 µM respectively. |
Neuroprotection | Enhanced survival rates of neuronal cells subjected to oxidative stress by up to 40%. |
The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells:
- Antimicrobial Action : Inhibition of key enzymes involved in cell wall synthesis.
- Anticancer Mechanism : Activation of apoptotic pathways through caspase activation.
- Neuroprotective Mechanism : Modulation of oxidative stress response pathways.
Safety and Regulatory Status
Despite its promising biological activities, there are concerns regarding the safety profile of this compound. It has been included on lists of substances prohibited in cosmetics due to potential toxicity concerns . Regulatory bodies continue to evaluate its safety for therapeutic use.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXGWGAOSHYTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179379 | |
Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24632-44-8 | |
Record name | N-Methyl-N′-piperazinoacetohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24632-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024632448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperazine-1-acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PIPERAZINEACETIC ACID, 4-METHYL-, HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU4R823UUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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